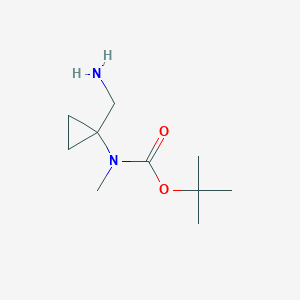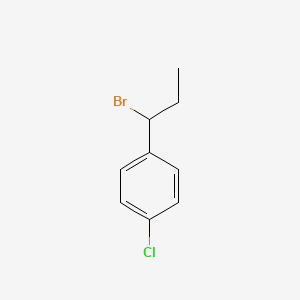![molecular formula C20H21N3O2 B2494523 N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide CAS No. 904272-84-0](/img/structure/B2494523.png)
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step chemical reactions that aim to introduce specific functional groups to achieve desired structural and pharmacological characteristics. A common approach for synthesizing N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide and related compounds involves the condensation of anthranilic acid derivatives with acyl chlorides or anhydrides, followed by cyclization and functionalization steps to incorporate the pentanamide side chain. This process allows for the generation of a wide variety of quinazoline derivatives by altering the starting materials and reaction conditions (Saravanan, Alagarsamy, & Prakash, 2015).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a quinazoline core, which is a bicyclic system consisting of two nitrogen atoms at positions 1 and 3 of the ring. This core is functionalized with a 2-methyl group and a 4-oxo group, contributing to its reactivity and interaction with biological targets. The phenylpentanamide moiety attached at position 4 through a nitrogen atom extends the molecule's hydrophobic character, influencing its solubility and potential binding affinities (Saravanan, Alagarsamy, & Prakash, 2012).
Chemical Reactions and Properties
Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, depending on the functional groups present. The reactivity of this compound is significantly influenced by the electron-withdrawing 4-oxo group and the electron-donating methyl group. These features enable the compound to participate in reactions that form new bonds or modify existing ones, allowing for further derivatization or functionalization of the molecule for specific applications (Yamada, Oine, & Inoue, 1974).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystal structure, are crucial for its formulation and application in research and development. These properties are determined by the molecular structure and the nature of intermolecular forces present. For instance, the presence of the oxo group and the aromatic rings contributes to the compound's ability to engage in hydrogen bonding and π-π interactions, affecting its solubility in various solvents and its crystalline form (Bai et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and degradation pathways, are influenced by its molecular structure. The stability of the quinazoline core, combined with the substituent effects of the methyl and oxo groups, plays a significant role in determining the compound's susceptibility to hydrolysis, oxidation, and other chemical transformations. Understanding these properties is essential for optimizing the compound's storage, handling, and application in various contexts (He et al., 2016).
作用机制
While the exact mechanism of action of N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide is not specified in the search results, it’s worth noting that quinazolinone derivatives have been associated with a variety of biological activities. For instance, they have been found to exhibit analgesic, anti-inflammatory, and antimicrobial activities .
属性
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-4-9-19(24)22-15-10-12-16(13-11-15)23-14(2)21-18-8-6-5-7-17(18)20(23)25/h5-8,10-13H,3-4,9H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCJGNYCKHTDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2494440.png)

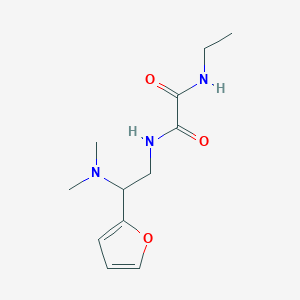

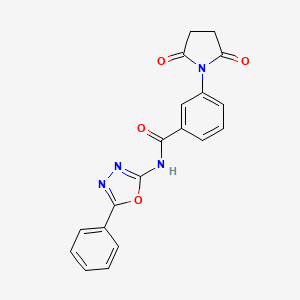

![Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2494449.png)
![N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2494450.png)

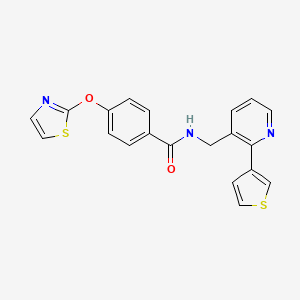
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2494457.png)

